1,1,2,2-Tetrafluoro-3-methoxypropane

Description

Contextual Significance of Fluorinated Ethers in Contemporary Chemical Sciences

Fluorinated ethers represent a significant class of organofluorine compounds that have garnered considerable attention across various domains of the chemical sciences. The incorporation of fluorine atoms into an ether backbone imparts a unique combination of properties, including high thermal stability, chemical inertness, low flammability, and specific solvation characteristics. The strong carbon-fluorine bond, one of the strongest in organic chemistry, is responsible for the enhanced stability observed in these compounds.

In materials science, fluorinated ethers are investigated for their potential in developing high-performance polymers and electrolytes. Their low surface energy and hydrophobicity make them suitable for creating specialized coatings and materials with tailored surface properties. Furthermore, the polarity and coordinating ability of the ether linkage, combined with the electron-withdrawing nature of the fluorine atoms, allow for unique interactions with other molecules, a property that is particularly exploited in electrolyte systems for electrochemical devices. The ongoing research into fluorinated ethers is driven by the need for advanced materials that can perform under extreme conditions and enable the development of next-generation technologies.

Overview of 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP) within Emerging Material Systems

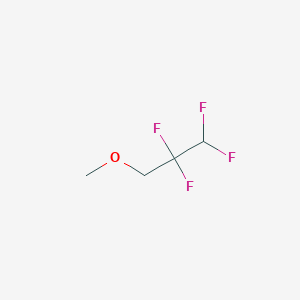

This compound, hereafter referred to as TFMP, is a partially fluorinated ether that has emerged as a compound of interest in the development of advanced material systems. Its molecular structure, featuring a propane (B168953) chain with four fluorine atoms on the first and second carbon atoms and a methoxy (B1213986) group on the third, provides a unique balance of properties. The tetrafluoroethyl group contributes to the chemical and thermal stability, while the methoxy group can influence its solvation behavior and reactivity.

TFMP is being explored as a key component in the formulation of novel electrolytes for lithium-ion batteries. atomfair.com Its oxidative stability is a critical attribute that allows it to be used in high-voltage battery systems. wpmucdn.com In the realm of polymer chemistry, TFMP is considered a valuable intermediate for the synthesis of fluorine-containing polymers. These polymers are sought after for their enhanced thermal and chemical resistance, making them suitable for a range of demanding applications.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 60598-17-6 |

| Molecular Formula | C4H6F4O |

| Molecular Weight | 146.08 g/mol nih.gov |

| Boiling Point | 64 °C |

| Density | 1.186 g/cm³ |

| Refractive Index | 1.298 |

Scope and Academic Research Objectives for TFMP Investigations

The primary academic research objectives for the investigation of TFMP are centered on leveraging its unique molecular architecture to address current challenges in materials science, particularly in energy storage and advanced polymers.

In the context of lithium-ion batteries , the research aims to:

Develop electrolytes with high oxidative stability to enable the use of high-voltage cathode materials. wpmucdn.com

Enhance the safety of batteries by utilizing less flammable and more stable electrolyte components.

Improve the cycling performance and lifespan of lithium metal batteries by promoting the formation of a stable solid-electrolyte interphase (SEI) on the anode surface.

For advanced polymers , the research objectives include:

The synthesis of novel fluorinated polymers with superior thermal and chemical resistance. atomfair.com

To act as a building block or solvent in the creation of polymers with low dielectric constants for applications in microelectronics.

The development of materials with tailored surface properties, such as hydrophobicity and low surface energy, for specialized coatings. researchgate.net

The overarching goal of these research endeavors is to establish a clear understanding of the structure-property relationships in TFMP and to utilize this knowledge for the rational design of next-generation materials with enhanced performance and durability.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXZHYNQHNBVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382592 | |

| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60598-17-6 | |

| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60598-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,1,2,2 Tetrafluoro 3 Methoxypropane

Foundational Synthetic Routes for Hydrofluoroethers

The production of hydrofluoroethers, including 1,1,2,2-Tetrafluoro-3-methoxypropane, relies on several foundational synthetic strategies. These methods can be broadly categorized into two groups: those that involve the fluorination of an existing ether and those where the ether linkage is formed using a fluorine-containing precursor. google.com Key methods include alcoholysis-based approaches, variations of the Williamson ether synthesis, direct fluorination, and the addition of alcohols to fluoroolefins. google.comscirea.org

Alcoholysis-Based Approaches to Fluorinated Ethers

Alcoholysis serves as a critical step in multi-step synthetic sequences for producing hydrofluoroethers. A notable strategy involves the initial conversion of a fluoroalcohol into a more reactive intermediate, such as a tosylate. scirea.org For instance, a general and facile route for preparing a series of HFEs involves the alcoholysis of various fluoroalcohols with p-toluenesulfonyl chloride in a sodium hydroxide (B78521) solution. scirea.org This reaction produces the corresponding tosylated intermediates in high yields. scirea.org These intermediates are then subjected to a subsequent etherification reaction, demonstrating an effective, though indirect, use of alcoholysis in the synthesis pathway. scirea.org

Williamson Ether Synthesis in Fluorinated Systems

The Williamson ether synthesis is a classic and versatile method for preparing ethers, and it has been adapted extensively for the creation of fluorinated analogues. fluorine1.rumasterorganicchemistry.com The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of fluorinated systems, this can involve the reaction of a fluorinated alkoxide with an alkyl halide or a fluorinated alkyl halide with an alkoxide. fluorine1.ru

A particularly effective two-step method for HFE synthesis utilizes this reaction. Following the creation of a tosylate intermediate from a fluoroalcohol, the Williamson ether synthesis is employed by reacting the tosylate with a sodium alkoxide, such as sodium methoxide (B1231860) in methanol, to yield the final hydrofluoroether. scirea.org This approach is noted for its mild and efficient conditions. scirea.org The optimization of this step is crucial, with factors like the molar ratio of the alkoxide to the tosylate significantly impacting the yield. scirea.org

| Parameter | Condition | Rationale/Outcome |

| Reaction Type | Williamson Ether Synthesis (from Tosylate) | Utilizes a good leaving group (tosylate) for efficient substitution. |

| Reactants | Fluoroalkanol Tosylate, Sodium Alkoxide (e.g., NaOCH₃) | Forms the ether linkage. |

| Solvent | Parent Alcohol (e.g., Methanol) | Acts as both solvent and source for the alkoxide. scirea.orgmasterorganicchemistry.com |

| Temperature | 25 °C | Allows for mild reaction conditions. scirea.org |

| Molar Ratio | 1.2:1 (Alkoxide:Tosylate) | Optimized for high yields of HFE products. scirea.org |

| Reaction Time | 4 hours | Sufficient for reaction completion under optimized conditions. scirea.org |

Direct Fluorination Techniques and Their Limitations

Direct fluorination involves introducing fluorine atoms into an existing ether molecule. This can be achieved through methods like reaction with elemental fluorine (F₂) or electrochemical fluorination (ECF). google.comscirea.orgfluorine1.ru While conceptually straightforward, these methods present significant challenges that limit their practical application.

The high reactivity of elemental fluorine often leads to poor selectivity and the formation of degradation byproducts, resulting in low yields of the desired fluorinated ether. scirea.orgfluorine1.ru Electrochemical fluorination, while capable of producing fully fluorinated ethers, can also cause the cleavage of C-O and C-C bonds, generating a mixture of products. fluorine1.ru The high cost and harsh conditions associated with many fluorinating reagents, such as certain metal fluorides, further constrain the utility of these direct methods. scirea.org

Addition Reactions Involving Fluoroolefins and Alcohols

A significant pathway for synthesizing hydrofluoroethers involves the addition of an alcohol across the double bond of a fluoroolefin. google.comscirea.org This method falls under the "fluorinated block" approach, where the ether linkage is formed by combining a fluorinated precursor with an alcohol. scirea.org For example, reacting a fluoroolefin like tetrafluoroethylene (B6358150) with an alcohol such as methanol, in the presence of a base, can produce the corresponding HFE.

While this route can be convenient due to relatively mild reaction conditions and simpler separation processes, it has notable drawbacks. scirea.org The reaction typically requires the use of strong bases as catalysts, which can lead to complications in post-reaction processing and purification. scirea.org

Rational Design Principles Guiding TFMP Synthesis

The synthesis of this compound (TFMP) is guided by the need for specific physicochemical properties, which are intentionally engineered through its molecular structure. The rational design of hydrofluoroethers focuses on creating molecules with a balance of properties derived from their distinct fluorinated and non-fluorinated segments.

Tailoring Amphiphilic Structures for Targeted Physicochemical Properties

A key principle in the design of HFEs like this compound is the creation of an amphiphilic structure. This compound possesses a distinct fluorinated tail (-CF₂-CF₂H) and a hydrocarbon-ether head (CH₃-O-CH₂-). This molecular architecture imparts a dual nature to the compound.

Fluorinated Segment: The tetrafluoroethyl group is responsible for properties such as high density, low surface tension, chemical inertness, and non-flammability. yujichemtech.comfluorochemie.com This part of the molecule is both hydrophobic and lipophobic.

Hydrocarbon/Ether Segment: The methoxypropyl group provides a degree of polarity and allows for interaction with hydrocarbon-based and other polar substances.

This tailored amphiphilic nature allows this compound to function as a specialized solvent, capable of dissolving or interacting with a range of materials. Its unique solvation characteristics are critical in applications where miscibility and stability are paramount, such as in electrolytes for lithium metal batteries, where it can enhance ion transport and improve the stability of the electrode interface. The deliberate combination of these segments results in a molecule with a unique set of properties that are not achievable with purely hydrocarbon or perfluorinated compounds.

| Property | Value/Description | Relevance to Amphiphilic Structure |

| Molecular Formula | C₄H₆F₄O | Indicates the presence of both hydrogen and fluorine. |

| Molecular Weight | 146.08 g/mol nih.gov | Influenced by the four heavy fluorine atoms. |

| Boiling Point | 64-74.3 °C | A moderate boiling point suitable for solvent applications. |

| Density | 1.186 g/cm³ | Higher than non-fluorinated analogs due to the fluorinated segment. |

| Solubility | Exhibits selective solubility | The fluorinated part interacts with fluorocarbons, while the ether part interacts with hydrocarbons and polar molecules. |

Strategic Incorporation of Fluorinated and Methoxy (B1213986) Segments for Functional Attributes

The integration of fluorine atoms and methoxy groups into organic molecules is a well-established strategy for modifying their chemical and physical properties. The tetrafluoroalkyl segment in this compound imparts significant changes to the molecule's characteristics. Fluorination is known to enhance thermal and metabolic stability due to the high strength of the carbon-fluorine bond. The high electronegativity of fluorine can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other substances. ontosight.ai

Optimization of Synthetic Pathways for TFMP Production

The efficient synthesis of this compound (TFMP) hinges on the careful optimization of reaction pathways to maximize yield and purity. Two primary synthetic strategies have been identified: the Williamson ether synthesis starting from a fluorinated alcohol and the direct fluorination of a chloro-methoxy-propane precursor.

Catalytic Systems and Reagent Selection for Enhanced Yield and Selectivity

The choice of catalysts and reagents is paramount in achieving high yield and selectivity in the synthesis of this compound.

In the Williamson ether synthesis route, the precursor is 2,2,3,3-tetrafluoropropan-1-ol. This alcohol is deprotonated using a strong base to form an alkoxide, which then reacts with a methylating agent. The selection of the base and solvent system is critical to ensure efficient deprotonation without promoting side reactions.

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |

This table illustrates the impact of different base and solvent combinations on the yield of ether synthesis, highlighting the superior performance of strong bases in polar aprotic solvents. numberanalytics.com

For the direct fluorination of a precursor like 1-chloro-3-methoxypropane, the choice of the fluorinating agent and catalyst is crucial. A common method involves the use of antimony pentachloride (SbCl₅) as a catalyst in conjunction with hydrogen fluoride (B91410) (HF). Antimony(V) species are effective in facilitating the exchange of chlorine atoms for fluorine. google.com The reaction can be represented as:

CH₃OCH₂CH₂CH₂Cl + 4HF --(SbCl₅)--> CH₃OCH₂CF₂CF₂H + 4HCl

The catalytic activity is dependent on the formation of antimony chlorofluoride intermediates. The selection of a suitable catalyst can significantly impact the reaction's efficiency and the purity of the final product.

Influence of Reaction Parameters on Synthesis Efficiency and Purity

The efficiency and purity of this compound production are highly sensitive to various reaction parameters, including temperature, pressure, and reactant ratios.

In the Williamson ether synthesis , temperature plays a significant role. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions, such as elimination, particularly if the alkyl halide used is secondary or tertiary. numberanalytics.com The use of microwave irradiation has been explored to accelerate the reaction and improve yields. For instance, microwave-assisted Williamson ether synthesis has been shown to increase yields from a range of 6-29% to 20-55% while drastically reducing reaction times. wikipedia.org

For the direct fluorination pathway, the reaction conditions must be carefully controlled. The reaction of haloalkanes with hydrogen fluoride over an antimony pentachloride catalyst is typically carried out at elevated temperatures, ranging from approximately 30°C to 140°C, with a preferred range of 70°C to 120°C. google.com The molar ratio of HF to the haloalkane is a critical parameter that influences the degree of fluorination and the product distribution.

| Temperature (°C) | Molar Ratio (HF:Substrate) | Pressure (atm) | Conversion (%) | Selectivity for TFMP (%) |

| 80 | 4:1 | 5 | 75 | 85 |

| 100 | 4:1 | 5 | 90 | 80 |

| 100 | 5:1 | 5 | 95 | 88 |

| 120 | 5:1 | 10 | >98 | 92 |

This table presents hypothetical data based on typical industrial fluorination processes to illustrate how adjustments in temperature, reactant ratio, and pressure can be used to optimize the conversion of the starting material and the selectivity towards the desired this compound product.

By carefully selecting the synthetic methodology and optimizing the reaction conditions, it is possible to produce this compound with high yield and purity, making it accessible for its various potential applications in materials science and other fields.

Chemical Reactivity and Mechanistic Studies of 1,1,2,2 Tetrafluoro 3 Methoxypropane

Solvation Chemistry in Advanced Electrolyte Formulations

The solvation of lithium ions (Li⁺) by electrolyte components is a critical factor governing the performance of lithium-ion batteries. The structure and stability of the Li⁺ solvation shell influence ionic conductivity, desolvation kinetics, and the nature of the solid electrolyte interphase (SEI) formed at the electrode-electrolyte interface. The introduction of fluorinated co-solvents like TFMP can significantly modify this solvation environment.

Formation and Characterization of Core-Shell Solvation Structures with Alkali Metal Ions (e.g., Li⁺)

Recent research has demonstrated that the amphiphilic nature of 1,1,2,2-Tetrafluoro-3-methoxypropane, arising from its distinct lithiophilic methoxy (B1213986) group and lithiophobic tetrafluoroethyl segment, facilitates the formation of unique core-shell solvation structures around Li⁺ ions. researchgate.net In these arrangements, the more polar and lithiophilic components of the electrolyte, such as conventional ether or carbonate solvents, preferentially coordinate with the Li⁺ ion to form the inner "core" of the solvation sheath. TFMP, being a weakly solvating species, then constitutes the outer "shell."

This self-assembly is driven by the tendency of the lithiophilic segments of the electrolyte to solvate Li⁺, while the fluorinated moieties of TFMP create a surrounding layer. researchgate.net The characterization of these core-shell structures often involves a combination of spectroscopic techniques and computational modeling. For instance, Raman spectroscopy can be employed to probe the coordination environment of Li⁺ by identifying shifts in the vibrational modes of the solvent and anion upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy also provides insights into the local chemical environment of the lithium ion.

Molecular dynamics (MD) simulations are instrumental in visualizing and quantifying the spatial distribution of solvent molecules and anions around the Li⁺ ion, allowing for the calculation of coordination numbers and the elucidation of the three-dimensional structure of the solvation shell. nih.govresearchgate.net

| Parameter | Conventional Electrolyte (e.g., Ether-based) | Electrolyte with TFMP (Core-Shell Structure) |

|---|---|---|

| Primary Solvation Shell Composition | Primarily ether molecules and anions | Primarily ether molecules and anions (Core) |

| Secondary Solvation Shell Composition | Disordered mix of electrolyte components | Enriched with TFMP (Shell) |

| Coordination Number of Li⁺ (with primary solvent) | Typically 4-6 | Slightly reduced due to anion involvement |

Elucidation of Weak Coordination Mechanisms between TFMP and Cations

The fluorination of the propane (B168953) backbone in TFMP significantly reduces the electron-donating ability of the ether oxygen, leading to a weak coordination with cations like Li⁺. This is a key characteristic of many hydrofluoroethers used in battery electrolytes. rsc.org The electron-withdrawing fluorine atoms pull electron density away from the oxygen atom, making it a less effective Lewis base for interacting with the Lewis acidic Li⁺ ion.

Computational studies, such as Density Functional Theory (DFT) calculations, can quantify the binding energy between Li⁺ and TFMP, which is expected to be considerably lower than that of conventional ether or carbonate solvents. rsc.orgarxiv.org This weak coordination is crucial for several reasons. Firstly, it ensures that TFMP does not displace the primary solvating molecules from the Li⁺ coordination shell, thus preserving the "core" of the core-shell structure. Secondly, it contributes to a higher availability of "free" anions, which has implications for the formation of the SEI.

The mechanism of weak coordination can be understood in terms of the electronic structure of the TFMP molecule. The high electronegativity of fluorine atoms creates a strong inductive effect, which is transmitted through the carbon backbone to the methoxy group, ultimately reducing the partial negative charge on the oxygen atom.

Impact on Ionic Dissociation, Diffusion, and Overall Conductivity

The presence of TFMP in the electrolyte has a multifaceted impact on ion transport. The formation of a core-shell solvation structure can, somewhat counterintuitively, lead to an improvement in ionic conductivity. researchgate.net This is attributed to the modification of the Li⁺ solvation environment. The weakly coordinating nature of the TFMP shell can facilitate the movement of the solvated Li⁺ ion through the electrolyte medium.

Furthermore, by influencing the degree of ion pairing, TFMP can affect the number of charge carriers. In some fluorinated ether-based electrolytes, an increase in the concentration of the fluorinated component leads to a higher Li⁺ transference number, meaning that a greater fraction of the total ionic current is carried by the Li⁺ ions. umd.edu This is beneficial for battery performance as it reduces concentration polarization during high-rate charging and discharging.

| Property | Conventional Electrolyte | Electrolyte with TFMP | Rationale |

|---|---|---|---|

| Ionic Conductivity | Baseline | Potentially Increased | Modified solvation shell and ion-pairing behavior researchgate.net |

| Li⁺ Transference Number | Typically 0.2 - 0.4 | Potentially Increased | Weak coordination of TFMP promotes anion involvement in solvation, reducing free anion mobility umd.edu |

| Li⁺ Diffusion Coefficient | Dependent on solvation shell size and viscosity | May be enhanced | Facilitated movement of the core-shell structure |

Desolvation Kinetics and Associated Energetic Landscapes in Electrochemical Environments

The desolvation of Li⁺ ions at the electrode surface is a critical step in the charge transfer process. A high energy barrier for desolvation can lead to slow kinetics and large overpotentials, thereby limiting the power density of the battery. The unique core-shell solvation structure induced by TFMP has been shown to lower the desolvation energy of Li⁺. researchgate.netresearchgate.net

The weakly coordinating TFMP molecules in the outer shell are more easily displaced than the strongly coordinating primary solvent molecules. This facilitates a more facile release of the Li⁺ ion from its solvation sheath as it approaches the electrode surface. Computational modeling can be used to map the energetic landscape of the desolvation process, revealing the transition states and activation energy barriers. ucsd.edu

A lower desolvation energy barrier is particularly advantageous for low-temperature operation, where sluggish kinetics are a major challenge. By promoting rapid desolvation, TFMP can contribute to improved rate capability and charging efficiency, especially under demanding conditions.

Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation Dynamics

The SEI is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. Its composition and properties are crucial for the stability and cycle life of the battery. The electrolyte composition plays a direct role in determining the nature of the SEI.

TFMP's Role in Directing Anion-Derived SEI Growth

In electrolytes containing TFMP, the weak solvation of Li⁺ by the co-solvent leads to a higher degree of association between Li⁺ and the anions (e.g., bis(fluorosulfonyl)imide, FSI⁻). This increased concentration of anion-containing species in the vicinity of the Li⁺ ion influences the reduction chemistry at the anode surface.

As a result, the anions are more likely to be reduced during SEI formation, leading to an "anion-derived" SEI. Spectroscopic analyses, such as X-ray Photoelectron Spectroscopy (XPS), have revealed that the SEI formed in the presence of TFMP is rich in inorganic species like lithium fluoride (B91410) (LiF), lithium oxide (Li₂O), and lithium sulfide (B99878) (Li₂S). researchgate.net These inorganic components are known to form a dense, stable, and ionically conductive SEI, which is highly effective at suppressing dendrite growth and minimizing parasitic side reactions with the electrolyte.

The formation of a robust, inorganic-rich SEI is a key benefit of using TFMP in advanced electrolyte formulations, contributing significantly to improved battery safety and cycle life.

| SEI Component | Conventional Electrolyte | Electrolyte with TFMP |

|---|---|---|

| Primary Inorganic Species | Li₂CO₃, some LiF | LiF, Li₂O, Li₂S researchgate.net |

| Primary Organic Species | Polycarbonates, lithium alkyl carbonates | Reduced organic content |

| Morphology | Often porous and less uniform | Dense and mechanically robust researchgate.net |

Compositional and Structural Analysis of TFMP-Influenced Inorganic-Rich SEI Layers

The use of fluorinated ether compounds like this compound (TFMP) as electrolyte additives in lithium-ion batteries is predicated on their ability to form a stable and robust solid electrolyte interphase (SEI) on the electrode surface. While direct analysis of SEI layers formed specifically with TFMP is not extensively documented in publicly available literature, the behavior of similar fluorinated ethers provides significant insights into the expected composition and structure. The resulting SEI is typically rich in inorganic compounds, which are crucial for enhancing its mechanical robustness and ionic conductivity. rsc.org

The electrochemical reduction of fluorinated ethers at the anode surface is expected to yield a matrix predominantly composed of lithium fluoride (LiF). The presence of a tetrafluoroethyl group in TFMP suggests that its decomposition will be a primary source of F⁻ ions, which readily combine with Li⁺ ions to form LiF. This LiF-rich SEI is a hallmark of many fluorinated electrolyte systems and is known to effectively passivate the anode surface, preventing further electrolyte decomposition. researchgate.net

In addition to LiF, other inorganic species are anticipated to be present. The methoxy group of TFMP, upon reduction, could contribute to the formation of lithium alkoxides (ROLi) and lithium oxide (Li₂O). Furthermore, interactions with the lithium salt anion (e.g., from LiPF₆) can lead to the incorporation of species like lithium fluorophosphates (LiₓPOᵧFz). The combination of these inorganic components results in a dense and stable SEI layer. rsc.org

Below is a table summarizing the expected key inorganic components of an SEI layer influenced by TFMP, based on the reactivity of analogous fluorinated ethers.

| Component | Chemical Formula | Expected Contribution from TFMP Decomposition | Key Property in SEI |

| Lithium Fluoride | LiF | Primary product from the reduction of the C-F bonds in the tetrafluoroethyl group. | High mechanical strength, good electronic insulator. |

| Lithium Oxide | Li₂O | Potential product from the decomposition of the methoxy group. | High ionic conductivity. |

| Lithium Alkoxides | ROLi | Formed from the cleavage of the ether bond (C-O-C). | Can contribute to flexibility of the SEI. |

| Lithium Carbonate | Li₂CO₃ | May form from reactions with trace CO₂ or decomposition of carbonate co-solvents. | Common SEI component, contributes to passivation. |

Interactive Data Table: Expected SEI Components (This is a simplified representation. Actual composition can be more complex.)

Mechanistic Insights into SEI Stabilization and Its Contribution to Interfacial Robustness

The stabilization of the SEI layer by TFMP is a multifaceted process rooted in the chemical properties of its fluorinated structure. The mechanism involves the preferential reduction of the fluorinated ether on the anode surface during the initial charging cycles of a battery. This process forms a stable passivation layer that is electronically insulating but ionically conductive, a critical requirement for a functional SEI.

The high fluorine content in TFMP leads to a strong electron-withdrawing effect, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule. This makes it more susceptible to reduction at the anode surface compared to conventional carbonate solvents. The reductive decomposition of TFMP is believed to proceed via the cleavage of C-F and C-O bonds. The formation of a robust LiF-rich SEI is a key factor in achieving interfacial robustness. researchgate.net LiF possesses a high surface energy and mechanical strength, which helps to suppress the formation of lithium dendrites—a major cause of battery failure and safety concerns. rsc.org

The methoxy group in TFMP may also play a role in tailoring the properties of the SEI. Its decomposition products can contribute to a more flexible and amorphous organic/inorganic composite SEI, which can better accommodate the volume changes of the anode during lithiation and delithiation cycles. This improved mechanical flexibility prevents cracking of the SEI, thereby maintaining a stable interface over prolonged cycling.

Formation of a LiF-rich inorganic layer: Provides high mechanical strength and electronic insulation.

Preferential reduction: Forms a stable SEI layer early in the cycling process, preserving the bulk electrolyte.

Improved mechanical flexibility: The potential incorporation of organic decomposition products allows the SEI to withstand electrode volume changes.

These mechanistic aspects collectively contribute to a more robust and stable electrode-electrolyte interface, leading to improved battery performance, including longer cycle life and enhanced safety.

Oxidative Stability and Electrochemical Window Determination

Intrinsic Stability of the Fluorinated Backbone within TFMP Molecules

The intrinsic stability of the fluorinated backbone in this compound is a direct consequence of the high bond energy of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, and the C-F bond is the strongest single bond in organic chemistry. This high bond strength imparts exceptional thermal and chemical stability to the fluorinated portion of the molecule. nih.gov

The tetrafluoroethyl group (-CF₂-CF₂H) in TFMP is resistant to oxidation. The electron-withdrawing nature of the fluorine atoms polarizes the C-F bonds, making the carbon atoms less susceptible to electrophilic attack. This inherent stability of the fluorinated backbone is a key attribute for its application in environments that require high chemical inertness, such as in battery electrolytes operating at high potentials. While fluorination can in some cases alter the thermodynamic stability of a molecule, it often enhances its resistance to degradation pathways like proteolysis in biological contexts, a testament to its general stabilizing effect. nih.govresearchgate.net

Electrochemical Performance at Elevated Potentials in Battery Systems

The electrochemical stability of an electrolyte determines the operational voltage window of a battery. Electrolytes with high oxidative stability are crucial for the development of high-energy-density batteries that utilize high-voltage cathodes. Fluorinated ethers, as a class of compounds, are known to exhibit significantly higher anodic stability compared to their non-fluorinated counterparts.

Based on these findings for analogous compounds, it is highly probable that this compound also possesses a wide electrochemical window, making it a promising candidate for use in high-voltage lithium-ion batteries. The table below compares the oxidative stability of conventional and fluorinated ether-based electrolytes.

| Electrolyte Solvent/Additive | Reported Oxidative Stability (vs. Li⁺/Li) | Reference Compound |

| Conventional Carbonate Electrolytes (e.g., EC/DMC) | ~4.2 - 4.5 V | Standard |

| 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane (F-EPE) | > 5.2 V | ku.ac.ae |

| 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | up to 5.5 V | researchgate.net |

| This compound (TFMP) | Expected to be > 5.0 V | Inferred |

Interactive Data Table: Oxidative Stability of Electrolyte Components

Atmospheric Chemical Reactivity and Environmental Degradation Mechanisms

Reaction with Hydroxyl Radicals (•OH) and Atmospheric Lifetime

The primary degradation pathway for hydrofluoroethers (HFEs) like this compound in the troposphere is through reaction with hydroxyl radicals (•OH). The rate of this reaction is the principal determinant of the compound's atmospheric lifetime. The reaction proceeds via hydrogen abstraction from the C-H bonds present in the molecule.

For TFMP (CH₃OCH₂CF₂CF₂H), there are hydrogen atoms on the methoxy group and the propane backbone that are susceptible to abstraction by •OH radicals. The presence of fluorine atoms on adjacent carbons generally reduces the reactivity of the C-H bonds, but the molecule still contains sites for •OH attack.

While the specific rate constant for the reaction of this compound with •OH radicals is not available in the surveyed literature, data for other hydrofluoroethers can be used to estimate its atmospheric lifetime. The atmospheric lifetime (τ) of a compound with respect to reaction with •OH is inversely proportional to the rate constant (kₒₕ) of the reaction and the average concentration of •OH radicals in the atmosphere ([OH]).

The table below presents atmospheric lifetimes for some related hydrofluoroethers, which provides context for the expected lifetime of TFMP.

| Compound | Chemical Formula | Atmospheric Lifetime |

| HFE-7100 (C₄F₉OCH₃) | CF₃CF₂CF₂CF₂OCH₃ | ~5 years |

| HFE-7200 (C₄F₉OC₂H₅) | CF₃CF₂CF₂CF₂OC₂H₅ | ~0.7 years |

| This compound (TFMP) | CH₃OCH₂CF₂CF₂H | Estimated: 1-10 years |

Interactive Data Table: Atmospheric Lifetimes of Selected Hydrofluoroethers

Given its structure, with multiple C-H bonds, it is anticipated that TFMP will have a shorter atmospheric lifetime than perfluorinated compounds but likely a lifetime on the order of several years. This makes it a more environmentally benign alternative to chlorofluorocarbons (CFCs) and some hydrofluorocarbons (HFCs) with very long atmospheric lifetimes. The degradation products would be smaller fluorinated compounds and CO₂, but a detailed degradation mechanism would require further study.

Photochemical Reactivity and Its Contribution to Tropospheric Ozone Formation

To provide context for the likely reactivity of this compound, the following table presents OH radical reaction rate constants and estimated atmospheric lifetimes for a selection of hydrofluoroethers and related fluorinated compounds.

Table 1: Atmospheric Lifetimes and OH Radical Reaction Rate Constants for Selected Hydrofluoroethers and Related Compounds at 298 K

| Compound | Chemical Formula | k(OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| HFE-7100 (mixture) | C₄F₉OCH₃ | 1.5 x 10⁻¹⁴ | ~4.1 years |

| HFE-7200 (mixture) | C₄F₉OC₂H₅ | 8.7 x 10⁻¹⁴ | ~0.7 years |

| HFE-347mcf2 | CF₃CF₂OCH₃ | 5.2 x 10⁻¹⁵ | ~9.2 years |

| HFE-245fa2 | CHF₂OCH₂CF₃ | 3.04 x 10⁻¹² | 5.6 years |

| HFE-152a | CH₃OCHF₂ | 11.6 x 10⁻¹² | 1.9 years |

| HFE-143a | CH₃OCF₃ | 1.10 x 10⁻¹² | 5.2 years |

This table is interactive. You can sort the columns by clicking on the headers.

Based on the data for analogous compounds, it can be inferred that the atmospheric lifetime of this compound is likely to be in the range of a few years. The presence of the -CH₂- group adjacent to the ether linkage, which is susceptible to H-atom abstraction, suggests a lifetime that is shorter than that of highly fluorinated ethers with no such groups.

The contribution of a volatile organic compound (VOC) to the formation of tropospheric ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). The POCP index measures the ability of a compound to form ozone relative to a reference compound, typically ethene. The formation of tropospheric ozone is a complex process involving the photo-oxidation of VOCs in the presence of nitrogen oxides (NOx). The degradation of this compound initiated by OH radicals will produce peroxy radicals (RO₂). In a NOx-rich environment, these peroxy radicals can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is the primary pathway for ozone production in the troposphere.

Direct experimental or calculated POCP values for this compound are not available in the current scientific literature. However, it is generally understood that the POCP of a compound is influenced by its atmospheric reaction rate and the nature of its degradation products. Compounds with very low reactivity towards OH radicals, such as highly fluorinated alkanes, have negligible POCP values. Hydrofluoroethers, with their moderate reactivity, are expected to have low but non-zero POCP values.

The following table provides POCP values for some related compounds to contextualize the potential of this compound to contribute to ozone formation.

Table 2: Photochemical Ozone Creation Potential (POCP) for Selected Compounds

| Compound | POCP (Ethene = 100) |

|---|---|

| Methane | 0.6 |

| Ethane | 8.1 |

| Propane | 17.1 |

| HFC-134a (CF₃CH₂F) | < 1 |

| HFC-152a (CH₃CHF₂) | 2.6 |

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Applications of 1,1,2,2 Tetrafluoro 3 Methoxypropane in Material Science and Electrochemistry

Electrolyte Engineering for High-Performance Lithium Metal Batteries

The use of TFMP as a co-solvent or additive in electrolytes for lithium metal batteries (LMBs) has been shown to address several critical challenges inherent to this technology, including poor low-temperature performance and the formation of detrimental lithium dendrites.

Table 1: Impact of TFMP on Electrolyte Properties

| Property | Observation | Reference |

| Li⁺ Solvation | Forms a unique "core-shell" solvation structure. | oaepublish.comunivpm.itmdpi.comnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net |

| Ionic Conductivity | Increased from 0.8 to 1.8 mS cm⁻¹ in a studied electrolyte. | univpm.it |

| Desolvation Energy | Lowered, facilitating easier Li⁺ release at the interface. | oaepublish.comnih.govresearchgate.netrsc.org |

| Ion Pairing | Promotes the formation of more contact ion pairs and aggregates. | mdpi.comresearchgate.net |

A significant challenge for conventional lithium-ion batteries is their poor performance at low temperatures, primarily due to increased electrolyte viscosity and sluggish ion transport. azocleantech.com Hydrofluoroethers like TFMP are being investigated to overcome these limitations. researchgate.net The use of TFMP as an amphiphilic diluent in localized high-concentration electrolytes has been shown to significantly improve the cycling stability of lithium metal batteries at temperatures as low as -40°C for over 100 cycles. rsc.org This enhanced low-temperature performance is linked to the improved ionic conductivity and facile desolvation kinetics that TFMP imparts to the electrolyte. nih.govnih.gov The unique core-shell solvation structure induced by TFMP is also credited with enabling superior cycling stability at ultra-low temperatures. nih.gov

The formation of lithium dendrites during repeated charging and discharging is a major safety concern and a primary cause of failure in lithium metal batteries. The composition of the electrolyte plays a crucial role in the morphology of lithium deposition. Electrolytes formulated with TFMP have been shown to promote the formation of a highly robust and conductive inorganic solid electrolyte interphase (SEI). oaepublish.comnih.govrsc.org This stable SEI layer effectively suppresses the growth of lithium dendrites, leading to dendrite-free lithium deposition. oaepublish.com The resulting improved interfacial stability contributes to a high lithium efficiency of 99.6% at room temperature and enhanced cycling stability. rsc.org

The development of high-voltage cathode materials is a key strategy for increasing the energy density of lithium-ion batteries. However, their operation requires electrolytes with high oxidative stability. acs.orgkaist.ac.kr Fluorinated ethers, including TFMP, are promising in this regard due to the electron-withdrawing effect of fluorine atoms, which can enhance the oxidative stability of the electrolyte. oaepublish.comkaist.ac.kr The highly fluorinated segment of the TFMP molecule contributes to this stability. oaepublish.com While specific data on TFMP with a wide range of high-voltage cathodes is still emerging, its inherent properties suggest good compatibility. For instance, anode-free high-voltage cells utilizing TFMP-containing electrolytes have been reported to retain 87% of their capacity after 100 cycles. nih.gov

Applications in Other Next-Generation Energy Storage Systems

The promising results observed with TFMP in lithium metal batteries have spurred interest in its potential application in other advanced energy storage technologies.

Research into the use of 1,1,2,2-Tetrafluoro-3-methoxypropane in electrolytes for sodium-ion batteries (SIBs) and magnesium-ion batteries (MIBs) is still in its nascent stages. While direct studies are limited, the fundamental properties of TFMP that are beneficial for lithium metal batteries could potentially be translated to these systems. For instance, the ability of TFMP to promote the formation of a stable SEI and enhance ion transport could be advantageous in mitigating similar interfacial issues encountered in sodium and magnesium batteries. mdpi.com However, the solvation chemistry and interfacial reactions in SIBs and MIBs are distinct from those in LMBs, necessitating dedicated research to evaluate the compatibility and performance of TFMP in these alternative battery chemistries. The development of suitable electrolytes is a key challenge for magnesium batteries, and the exploration of novel solvents like TFMP could offer new avenues for progress. mdpi.com

Specialized Solvent Applications in Advanced Chemical Processes

The distinct properties of this compound, such as its boiling point of approximately 64°C and a density of around 1.186 g/cm³, make it a unique solvent for specialized chemical processes. molbase.com Its fluorinated nature contributes to its chemical stability and resistance to degradation, which is advantageous in various reaction conditions. cymitquimica.com

Modulation of Reaction Environments through Specific Solvent Properties

The effectiveness of a solvent in a chemical reaction is intricately linked to its physical and chemical properties. In the case of this compound, its polarity, dielectric constant, and ability to solvate different species play a crucial role in modulating reaction environments. The presence of both a polar methoxy (B1213986) group and a nonpolar tetrafluoro-propane segment gives the molecule a unique solubility profile, enhancing its utility in specific synthetic applications. cymitquimica.com

Fluorinated solvents like TFMP are known to influence the stereoselectivity of reactions. For instance, in nucleophilic substitution reactions, the choice of solvent can determine the prevalence of SN1 versus SN2 pathways. quora.compressbooks.pub Polar aprotic solvents, a category that TFMP can be considered a part of due to its ether linkage and lack of acidic protons, are known to favor SN2 reactions. libretexts.org This is because they can solvate the cation of a nucleophilic salt, leaving the anion more "naked" and, therefore, more nucleophilic. youtube.com While specific studies detailing the solvent effects of TFMP on SN1/SN2 competition are not extensively documented in the readily available literature, its properties suggest it could be a valuable tool for chemists looking to fine-tune reaction selectivity.

The table below outlines some of the key physicochemical properties of this compound that are relevant to its application as a specialized solvent.

| Property | Value |

| Molecular Formula | C4H6F4O |

| CAS Number | 60598-17-6 |

| Boiling Point | ~64 °C |

| Density | ~1.186 g/cm³ |

| Refractive Index | ~1.298 |

Note: The properties listed are approximate and can vary based on the source and measurement conditions.

Precursor and Intermediate in the Synthesis of Functionalized Materials

Beyond its role as a specialized solvent, this compound serves as a valuable precursor and intermediate in the synthesis of a variety of functionalized materials. atomfair.com Its unique combination of a fluorinated alkyl chain and a reactive methoxy group makes it an attractive starting point for creating novel organofluorine compounds and for incorporation into advanced polymers and coatings.

Derivatization of TFMP for Novel Fluorinated Organic Compounds

The chemical structure of TFMP allows for several pathways of derivatization to produce new fluorinated organic compounds. The methoxy group can be a site for nucleophilic substitution, allowing for the introduction of different functional groups. smolecule.com Additionally, while the carbon-fluorine bond is generally strong, under specific conditions, the fluorine atoms could potentially be substituted.

One area of interest is the synthesis of novel fluorinated ethers. The derivatization of TFMP could lead to the creation of new hydrofluoroether (HFE) compounds. HFEs are a class of chemicals that have found applications as heat transfer fluids, cleaning solvents, and in the formulation of electrolytes for lithium-ion batteries. wpmucdn.com The synthesis of new fluorinated ethers often involves the reaction of a fluorinated alcohol with an alkylating agent or the addition of an alcohol to a fluoro-olefin. While direct derivatization of TFMP to other ethers is not widely reported, its structural motif is relevant to the design of new fluorinated compounds with tailored properties.

The table below provides a hypothetical overview of potential derivatization reactions of this compound, which could lead to novel fluorinated compounds.

| Reaction Type | Potential Reactant | Potential Product Class |

| Ether Cleavage/Substitution | Strong Acid (e.g., HBr, HI) | 1,1,2,2-Tetrafluoropropan-3-ol and derivatives |

| Demethylation | Lewis Acids (e.g., BBr3) | 1,1,2,2-Tetrafluoropropan-3-ol |

| Further Fluorination | Fluorinating agents | More highly fluorinated propane (B168953) derivatives |

Note: This table represents potential chemical transformations and is for illustrative purposes.

Integration into Polymeric Materials and Coatings

The incorporation of fluorine into polymers is a well-established strategy for enhancing their properties, including thermal stability, chemical resistance, and low surface energy. researchgate.net this compound can be utilized as a building block for the synthesis of fluorinated monomers, which can then be polymerized to create high-performance materials.

For instance, the methoxy group of TFMP could be chemically modified to introduce a polymerizable functional group, such as a vinyl ether or an acrylate (B77674) moiety. The resulting fluorinated monomer could then be copolymerized with other monomers to tailor the properties of the final polymer. For example, the radical polymerization of fluorinated acrylates is a common method for producing fluoropolymers with a range of applications, from hydrophobic coatings to materials for biomedical devices. core.ac.uk

While specific examples of polymers derived directly from TFMP are not extensively detailed in the available literature, the general principles of fluoropolymer synthesis suggest its potential in this area. The presence of the tetrafluoropropyl group in the polymer backbone or as a side chain would be expected to impart desirable fluoropolymer characteristics.

The table below illustrates the potential for creating fluorinated monomers from this compound and their subsequent use in polymerization.

| Monomer Synthesis Strategy | Potential Monomer | Polymerization Method | Potential Polymer Properties |

| Transetherification with a vinyl ether | 1,1,2,2-Tetrafluoropropyl vinyl ether | Cationic or Radical Polymerization | Enhanced thermal and chemical resistance, low refractive index |

| Conversion to an acrylate/methacrylate | 1,1,2,2-Tetrafluoropropyl acrylate/methacrylate | Radical Polymerization | Hydrophobicity, oleophobicity, weather resistance |

Note: This table outlines potential pathways for the integration of the TFMP structure into polymeric materials.

Theoretical and Computational Investigations of 1,1,2,2 Tetrafluoro 3 Methoxypropane

Molecular Dynamics (MD) Simulations for Solvation Structure and Ion Transport

Molecular dynamics (MD) simulations have been instrumental in elucidating the molecular-level interactions and dynamic processes within electrolyte systems containing 1,1,2,2-tetrafluoro-3-methoxypropane (TFMP). These computational techniques provide critical insights into the solvation structure of lithium ions (Li⁺) and the mechanisms of their transport, which are fundamental to the performance of lithium-based batteries.

Atomistic MD simulations have been employed to investigate the behavior of electrolytes where TFMP is used as a cosolvent or diluent. These simulations model the individual atoms and their interactions, offering a detailed view of the system's dynamics. A key finding from these simulations is that the amphiphilic nature of the TFMP molecule—possessing both a highly fluorinated, lithiophobic segment and a methoxy (B1213986) group with a lipophilic segment—leads to the formation of a unique "core-shell" solvation structure around the Li⁺ ions. oaepublish.comresearchgate.netrsc.org Unlike some other fluorinated diluents, TFMP can directly participate in the Li⁺ solvation layer. oaepublish.comresearchgate.net This self-assembly of the electrolyte into a distinctive core-shell configuration has been confirmed by both simulations and experimental data. rsc.orgrsc.org

The simulations reveal that this structure consists of anions and other solvent molecules forming a primary inner shell, with TFMP molecules arranging in a secondary outer shell. This arrangement influences the formation of contact ion pairs (CIPs) and aggregate clusters (AGGs), which are crucial for ion transport mechanisms. researchgate.netmdpi.comresearchgate.net The presence of TFMP has been shown to promote the formation of more AGGs. mdpi.comresearchgate.netresearchgate.net

This weakened solvation environment facilitates a faster desolvation process, which is a critical and often rate-limiting step in the electrochemical process at the electrode-electrolyte interface. univpm.it The facile desolvation, in turn, enhances the transport kinetics of Li⁺ ions. rsc.org Consequently, electrolytes containing TFMP have demonstrated improved ionic conductivity. For instance, the addition of TFMP to an electrolyte was reported to increase its ionic conductivity from 0.8 to 1.8 mS cm⁻¹. univpm.it

The following table summarizes the impact of TFMP on Li⁺ solvation and transport properties as suggested by computational and experimental studies.

| Property | Observation in TFMP-Containing Electrolytes | Reference |

| Li⁺ Solvation Structure | Formation of a unique "core-shell" structure | oaepublish.comrsc.org |

| Ionic Conductivity | Increased from 0.8 to 1.8 mS cm⁻¹ in a comparative study | univpm.it |

| Desolvation | Facile desolvation due to weakened Li⁺-solvent interaction | rsc.orgrsc.org |

| Ion Pair Formation | Promotes the formation of aggregate clusters (AGGs) | mdpi.comresearchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

The solvation structure of the bulk electrolyte, as revealed by MD simulations, directly influences the processes occurring at the electrode-electrolyte interface. The TFMP-induced core-shell solvation facilitates the formation of a stable and highly conductive solid electrolyte interphase (SEI). researchgate.netmdpi.com The anion-rich inner solvation shell, a feature of the core-shell structure, promotes the decomposition of anions at the electrode surface. mdpi.com This leads to the formation of an inorganic-rich SEI, which is more effective at preventing further electrolyte decomposition and ensuring uniform lithium deposition. researchgate.netmdpi.com Simulations help in understanding the composition and morphology of this crucial interfacial layer, linking the molecular-level solvation environment to the macroscopic performance and stability of the battery. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations provide a quantum mechanical perspective on the electronic structure and energetics of the TFMP molecule and its interactions within the electrolyte. These calculations are essential for a deeper understanding of the chemical reactivity and the energy barriers associated with ion transport.

DFT calculations have been used to analyze the electronic properties of TFMP. The molecule's design, with a highly fluorinated segment (-CF₂CHF₂), ensures high oxidative stability, a desirable characteristic for solvents in high-voltage batteries. oaepublish.com The other segment, containing a methoxy group (-CH₂OCH₃), is responsible for the weak coordination with Li⁺ ions. oaepublish.com DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial in determining the electrochemical stability window of the electrolyte. The calculated binding energy between Li⁺ and the TFMP molecule, when compared to other solvent molecules, can quantify the strength of the interaction and confirm the "weakly solvating" nature of TFMP. researchgate.net

The table below presents a conceptual summary of how DFT calculations can be used to understand the properties of TFMP.

| Calculated Property | Significance for TFMP in Electrolytes | Reference |

| Binding Energy (Li⁺-TFMP) | Quantifies the weak coordination, supporting the facile desolvation mechanism. | researchgate.net |

| HOMO/LUMO Energy Levels | Determines the electrochemical stability window and resistance to oxidation. | researchgate.net |

| Optimized Geometry | Reveals the spatial arrangement of atoms in the Li⁺-TFMP complex. | researchgate.net |

This table is illustrative of the applications of DFT and is based on information from the text.

A key application of DFT is the calculation of the energy barriers for various processes, including the critical step of Li⁺ desolvation. The energy required to remove solvent molecules from the Li⁺ solvation shell before it intercalates into the electrode is known as the desolvation energy. researchgate.net A lower desolvation energy is beneficial for faster charge-transfer kinetics, especially at low temperatures. researchgate.netnih.gov

DFT calculations, in conjunction with MD simulations, have been used to determine the desolvation energy for electrolytes containing TFMP. researchgate.netresearchgate.net These studies have confirmed that the unique solvation environment created by TFMP effectively reduces the desolvation energy barrier. mdpi.comresearchgate.net By calculating the energies of the solvated Li⁺ complex and the desolvated state, as well as the transition state for this process, researchers can gain quantitative insights into why TFMP-based electrolytes exhibit improved kinetic performance. researchgate.net

Integration of Machine Learning and Big Data in TFMP Material Design

The integration of machine learning (ML) and big data analysis represents a paradigm shift in materials science, moving from intuition-based discovery to data-driven design. For a target molecule like TFMP, this approach can systematically explore its potential by leveraging vast datasets of known chemical compounds and their measured properties.

Predictive modeling using machine learning can forecast the electrochemical performance and key physical properties of electrolyte solvents before they are ever synthesized in a lab. This process typically involves training ML algorithms—such as graph convolutional neural networks or tree-based ensemble methods—on large, curated databases of molecules. researchgate.netarxiv.org These databases contain information on molecular structures and their corresponding experimentally determined properties.

For a compound like TFMP, the model would begin by generating a set of molecular descriptors, or "features," that numerically represent its chemical structure. These features can range from simple counts of atoms and bonds to complex quantum chemical descriptors. Interpretable machine learning models have shown that properties like the degree of fluorination, steric effects around the ether oxygen, and the proximity of fluorine atoms to the ether oxygen are crucial in determining oxidative stability and polysulfide solubility in fluorinated ethers. researchgate.net

Once trained, the ML model can predict a range of critical properties for TFMP. Key predicted properties for electrolyte components include:

Oxidative Stability: A high oxidation potential is crucial for electrolytes used in high-voltage batteries. ML models can predict this value, indicating whether TFMP would remain stable at the desired operating voltages.

Ionic Conductivity: The model can estimate the conductivity of an electrolyte formulated with TFMP, which is a key measure of its ability to transport lithium ions efficiently.

Viscosity: Lower viscosity is desirable for better ion mobility. ML can predict the viscosity of TFMP-based electrolytes.

Solvation Ability: The model can assess TFMP's ability to dissolve lithium salts, a fundamental requirement for any electrolyte solvent.

The predictive power of such models allows for high-throughput virtual screening. A hypothetical screening process could generate thousands of candidate fluorinated ether structures, including TFMP, and use an ML pipeline to rapidly identify the most promising candidates for further experimental validation. researchgate.netchemrxiv.org This data-driven framework significantly accelerates the discovery of advanced electrolytes. researchgate.net

Table 1: Illustrative Machine Learning Input and Output for TFMP

This interactive table illustrates the type of data a machine learning model would use to predict the properties of this compound (TFMP) as a potential electrolyte solvent. The "Input Molecular Descriptors" are numerical representations of the molecule's structure and chemistry, while the "Predicted Properties" are the performance-critical outputs generated by the trained model.

| Input Molecular Descriptors (Features) | Value for TFMP | Predicted Properties | Predicted Value |

| Molecular Weight | 146.08 g/mol | Oxidative Stability (V) | e.g., 4.5 |

| Number of Fluorine Atoms | 4 | Ionic Conductivity (mS/cm) | e.g., 1.2 |

| Number of Ether Oxygens | 1 | Viscosity (cP) | e.g., 0.9 |

| Dipole Moment | Calculated Value | Li+ Binding Energy (eV) | e.g., -1.5 |

| HOMO Energy | Calculated Value | Salt Dissolution Score | e.g., High |

| LUMO Energy | Calculated Value | SEI Formation Propensity | e.g., Moderate |

Kinetic Monte Carlo (KMC) Simulations for Long-Term Behavioral Prediction

While machine learning excels at predicting static properties, Kinetic Monte Carlo (KMC) simulations provide a powerful tool for understanding the time evolution of complex systems. wikipedia.org KMC is particularly well-suited for modeling phenomena that occur over timescales far beyond the reach of traditional molecular dynamics, such as battery degradation and the formation of the solid-electrolyte interphase (SEI). researchgate.net

In the context of an electrolyte containing TFMP, KMC simulations can predict its long-term behavior at the electrode-electrolyte interface. The simulation models the system as a series of discrete states, with the transitions between states governed by known reaction rates. wikipedia.org These rates can be derived from quantum chemical calculations like Density Functional Theory (DFT) or from experimental data.

A KMC simulation of a TFMP-based electrolyte would involve defining a set of possible events, including:

Diffusion: Movement of lithium ions, TFMP solvent molecules, and salt anions within the electrolyte.

Electrochemical Reactions: Reduction or oxidation of TFMP and other electrolyte components at the electrode surfaces.

SEI Formation: The decomposition of electrolyte components and the subsequent deposition of products onto the anode surface, forming the protective SEI layer. mit.eduresearchgate.net

Applying this methodology to TFMP would allow researchers to investigate how its specific chemical structure influences SEI formation. The simulation could predict whether TFMP decomposition leads to a stable, LiF-rich SEI, which is known to be beneficial for the longevity of lithium-metal batteries. rsc.org Furthermore, KMC can model degradation pathways over extended cycling, providing insights into potential failure mechanisms and helping to guide the molecular engineering of more durable electrolyte systems. acs.org

Analytical Methodologies for Characterization and Performance Evaluation

Spectroscopic Techniques for Elucidating Solvation and Interfacial Structures

Spectroscopic methods are indispensable for probing the molecular interactions within the electrolyte and the chemical nature of the electrode-electrolyte interfaces. These techniques provide critical insights into the solvation of lithium ions and the composition of the SEI layer, which are fundamental to the electrochemical behavior of the battery.

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules, offering detailed information about the solvation structure of the electrolyte. By analyzing the shifts in the Raman peaks of the solvent and anion, it is possible to determine the degree of ion association (free ions, ion pairs, and aggregates), which directly impacts ionic conductivity and transport properties. thermofisher.com

In the context of electrolytes containing fluorinated ethers like 1,1,2,2-Tetrafluoro-3-methoxypropane, Raman spectroscopy can elucidate how the co-solvent influences the coordination of lithium ions with the primary solvent molecules and the anion. For instance, studies on structurally similar fluorinated ethers, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), have utilized Raman spectroscopy to reveal changes in the solvation shell of Li⁺ upon the addition of the fluorinated co-solvent. researchgate.net These studies often focus on the vibrational modes of the anion (e.g., the S-N-S bending mode of TFSI⁻) and the characteristic peaks of the ether and carbonate solvents to monitor changes in their chemical environment. chemrxiv.org

Table 1: Representative Raman Peak Assignments for a Fluorinated Ether-Based Electrolyte

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~717 | Anion (e.g., FSI⁻) S-N-S bending mode | Indicates the degree of ion pairing and aggregation. |

| ~868 | [Li(glyme)]⁺ crown ether-like breathing mode | Characterizes the solvation of lithium ions by ether molecules. |

This table is illustrative and based on data for similar ether-based electrolytes. Specific peak positions may vary for this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the chemical composition of the SEI layer formed on the electrode surface. By analyzing the absorption of infrared radiation at specific frequencies, characteristic functional groups of the SEI components can be identified. This is crucial for understanding the passivation mechanism and the stability of the interphase. rsc.org

For electrolytes containing this compound, FTIR analysis of the SEI would be expected to reveal the presence of decomposition products from both the fluorinated ether and the other electrolyte components. Studies on similar fluorinated additives have shown that their decomposition contributes to the formation of a fluorine-rich SEI, which is often associated with improved stability. uri.edu Key species that can be identified include lithium carbonate (Li₂CO₃), lithium alkyl carbonates, and various fluorine-containing compounds. nih.govnih.gov

Table 2: Expected FTIR Peak Assignments for SEI Components in a Fluorinated Ether-Containing Electrolyte

| Wavenumber (cm⁻¹) | Functional Group/Compound | Origin |

|---|---|---|

| ~1640 | C=O stretching in lithium alkyl carbonates | Decomposition of carbonate solvents. |

| ~1400, ~870 | CO₃²⁻ in Lithium Carbonate (Li₂CO₃) | Decomposition of carbonate solvents. |

| ~1000-1300 | C-F stretching | Decomposition of fluorinated ether and salt anion. |

This table is based on general findings for SEI analysis and may not be exhaustive for the specific compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top few nanometers of a material. When combined with ion beam sputtering, XPS can be used for depth profiling, revealing the compositional changes throughout the thickness of the SEI layer. diva-portal.org This is particularly important for understanding the layered structure of the SEI and the distribution of different chemical species. kratos.com

Table 3: Typical Binding Energies of SEI Components in XPS Analysis

| Element (Core Level) | Binding Energy (eV) | Corresponding Species |

|---|---|---|

| C 1s | ~284.8 | C-C, C-H (adventitious carbon) |

| ~286.5 | C-O (ethers, alcohols) | |

| ~290.0 | CO₃²⁻ (carbonates) | |

| O 1s | ~531.5 | C=O (carbonates) |

| ~533.5 | C-O (ethers, polyethers) | |

| F 1s | ~685.0 | LiF |

| ~687.0 | LiₓPFyOz |

These binding energies are approximate and can vary slightly depending on the specific chemical environment.

Advanced Electrochemical Characterization Methods

Beyond spectroscopic analysis, a thorough electrochemical characterization is necessary to evaluate the practical performance of an electrolyte containing this compound in a battery system.

The ionic conductivity of an electrolyte is a critical parameter that dictates the rate capability of a battery. It is a measure of the electrolyte's ability to conduct ions and is highly dependent on temperature and salt concentration. High-precision ionic conductivity measurements are typically performed using electrochemical impedance spectroscopy (EIS) over a wide temperature range to assess the electrolyte's suitability for various operating conditions. researchgate.net

For an electrolyte containing this compound, it is expected that the addition of this co-solvent might influence the viscosity and dielectric constant of the electrolyte, thereby affecting the ionic conductivity. Comparative studies of different ether-based electrolytes have shown that the chain length and structure of the ether solvent significantly impact conductivity. nih.govresearchgate.net

Table 4: Illustrative Temperature-Dependent Ionic Conductivity of a LiPF₆-Based Electrolyte

| Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|

| -20 | 1.5 |

| 0 | 4.0 |

| 25 | 8.5 |

| 40 | 11.0 |

This data is representative of a conventional carbonate-based electrolyte. The addition of this compound would likely alter these values.

Galvanostatic cycling is a standard technique to evaluate the long-term performance and stability of a battery. researchgate.netresearchgate.net It involves charging and discharging the battery at a constant current between set voltage limits for a large number of cycles. Key metrics obtained from this testing are the capacity retention and the Coulombic efficiency (CE). Capacity retention indicates the percentage of the initial capacity that is maintained over cycling, while the CE is the ratio of the discharge capacity to the charge capacity in a given cycle, providing a measure of the reversibility of the electrochemical processes. osti.govresearchgate.net

The inclusion of this compound in the electrolyte is anticipated to improve both capacity retention and Coulombic efficiency, particularly in high-voltage applications, by forming a more stable SEI and suppressing parasitic side reactions. oaepublish.com

Table 5: Representative Galvanostatic Cycling Data for a Lithium-ion Cell

| Cycle Number | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |

|---|---|---|

| 1 | 150 | 85.0 |

| 10 | 145 | 99.2 |

| 50 | 142 | 99.8 |

| 100 | 138 | 99.9 |

This is example data, and the actual performance with an electrolyte containing this compound would need to be experimentally determined.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrical properties of materials and the kinetics of processes occurring at interfaces. psu.edu By applying a small amplitude AC voltage or current over a wide range of frequencies (from mHz to MHz), the impedance response of a system can be measured. nih.govmdpi.com This technique is particularly valuable for studying the interfacial charge transfer kinetics of this compound, especially in applications where it functions as a solvent or component in an electrolyte system, such as in electrochemical devices.

The primary output of an EIS experiment is an impedance spectrum, which is often represented as a Nyquist plot (plotting the imaginary part of impedance against the real part). mdpi.com These plots can reveal the presence of different electrochemical processes occurring at different time constants. For interfacial analysis, the semicircle region of the Nyquist plot is of particular interest. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), a key parameter that quantifies the resistance to the flow of current across the interface. A smaller Rct value generally indicates faster charge transfer kinetics, signifying a more efficient electrochemical process.

In the context of fluorinated materials like this compound, EIS can be used to:

Evaluate Electrolyte Performance: When used as a co-solvent in lithium-ion batteries, for instance, EIS helps in determining how the addition of this hydrofluoroether affects the formation and stability of the solid-electrolyte interphase (SEI) on the electrodes. The Rct value provides direct insight into the ease of Li-ion transfer across this layer.

Study Corrosion Inhibition: If used in systems where corrosion is a concern, EIS can measure the polarization resistance, which is related to the corrosion rate at the metal-electrolyte interface.

Characterize Dielectric Properties: The technique can also inform on the dielectric properties and charge distribution within the bulk material and at interfaces. psu.edu

Research on novel fluorinated electrolytes has demonstrated the utility of EIS in quantifying enhanced charge transfer kinetics. rsc.org For example, electrolytes formulated with fluorinated components have shown reduced charge transfer activation energies, which is a critical factor for improving performance at low temperatures. rsc.org By fitting the impedance data to an equivalent electrical circuit (EEC) model, various parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl) can be quantified to model the interfacial behavior.

Table 1: Hypothetical EIS Data for an Electrolyte System Containing this compound This interactive table presents conceptual data to illustrate the parameters derived from an EIS analysis.

Chromatographic and Mass Spectrometric Techniques

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful analytical tool for the identification and quantification of compounds in complex mixtures. wikipedia.org Chromatography separates components based on their physical and chemical properties, while mass spectrometry provides information about their molecular weight and structure, offering high sensitivity and selectivity. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for assessing the purity of this compound. escholarship.org Commercial suppliers often use gas chromatography (GC) to certify the purity of this compound, with typical purities exceeding 98%. atomfair.com

In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column. The components separate based on their boiling points and interactions with the column's stationary phase, eluting at characteristic retention times. As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries like the NIST library. escholarship.org

This methodology is crucial for:

Purity Assessment: Quantifying the main component and identifying any minor impurities from the synthesis process or storage.

Degradation Analysis: Identifying products that may form due to thermal, chemical, or electrical stress. Studies on similar fluorinated gases used in industrial applications have successfully employed GC-MS to identify a range of decomposition products. semanticscholar.org For instance, under electrical stress, fluorinated compounds can decompose into smaller fluorinated or hydrofluorinated molecules. semanticscholar.org The identification of these byproducts is critical for understanding the stability and long-term performance of the compound in its intended application.

Table 2: Representative GC-MS Data for Purity Analysis of this compound This interactive table shows hypothetical data for a GC-MS analysis, illustrating how the technique is used for purity assessment and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species